molecular formula C12H6F2N2 B11889921 5-(3,5-Difluorophenyl)nicotinonitrile CAS No. 1346691-77-7

5-(3,5-Difluorophenyl)nicotinonitrile

Cat. No.: B11889921
CAS No.: 1346691-77-7
M. Wt: 216.19 g/mol
InChI Key: IUFADOGCDKNECX-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a 3,5-difluorophenyl substituent at the 5-position of the pyridine ring. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by related pyridine derivatives (e.g., compound 7k in , synthesized with an 88% yield and a melting point of 294.3–294.9 °C) .

Properties

CAS No.

1346691-77-7

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

5-(3,5-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H

InChI Key

IUFADOGCDKNECX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)nicotinonitrile typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Difluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Modifications in Nicotinonitrile Derivatives

The table below highlights key structural differences between 5-(3,5-Difluorophenyl)nicotinonitrile and its analogues:

Compound Name Substituent Position/Group Key Features
This compound 3,5-difluorophenyl at pyridine C5 Fluorine atoms enhance lipophilicity and metabolic stability .
5-(2,5-Difluorophenyl)nicotinonitrile 2,5-difluorophenyl at pyridine C5 Altered fluorine positioning may reduce steric hindrance .
5-((6-Methylpyridin-2-yl)ethynyl)nicotinonitrile Ethynyl-linked methylpyridine Increased rigidity; potential for enhanced receptor binding .
Compound 7k () 4-((Pyrimidinyl)amino)-3,5-difluorophenyl Additional pyrimidine-amino group; higher melting point (294.3–294.9 °C) .

Physicochemical Properties

  • Melting Points: this compound derivatives exhibit elevated melting points (>290 °C) due to strong intermolecular interactions (e.g., hydrogen bonding via nitrile and fluorine groups) .
  • Synthetic Yield : Compound 7k (88% yield) demonstrates efficient synthesis compared to analogues requiring multi-step coupling (e.g., ethynyl-linked derivatives in ) .

Neurological Targets

Several analogues, including this compound, are investigated for mGluR5 modulation, which is implicated in anxiety, autism, and Alzheimer’s disease . Key findings:

  • Fluorine Substitution : 3,5-Difluoro groups improve blood-brain barrier penetration compared to chlorophenyl or methylphenyl analogues .
  • Ethynyl-Linked Derivatives: Compounds like 5-((6-Methylpyridin-2-yl)ethynyl)nicotinonitrile show higher receptor affinity due to conformational restriction .

Comparative Efficacy

  • Metabolic Stability: Fluorinated derivatives exhibit longer half-lives than non-fluorinated counterparts (e.g., 5-(2-m-tolylethynyl)pyrimidine) .
  • Selectivity : 3,5-Difluorophenyl substitution reduces off-target effects compared to 2,5-difluoro isomers, as seen in preclinical models .

Tools for Structural Analysis

Crystallographic tools like Mercury CSD 2.0 enable comparative analysis of packing patterns and intermolecular interactions. While specific data for this compound is unavailable, this tool could elucidate differences in hydrogen-bonding networks between fluorinated and non-fluorinated analogues .

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